2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride
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Overview
Description
2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . The reaction conditions often involve the use of catalysts such as Ni(II) or Cu(II) complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and operational simplicity, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different scientific applications .
Scientific Research Applications
2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit HIV-1 protease, which is crucial for the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
The presence of the carbonitrile group, in particular, provides additional sites for chemical modification, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-hydroxy-5-imino-1-methyl-2H-pyrrole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c1-9-3-5(10)4(2-7)6(9)8;/h8,10H,3H2,1H3;1H |
InChI Key |
ZIHMHRIJEWXSRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C(C1=N)C#N)O.Cl |
Origin of Product |
United States |
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